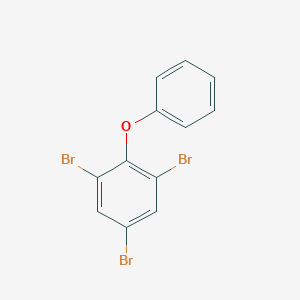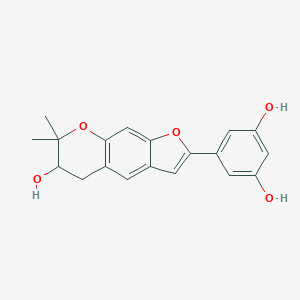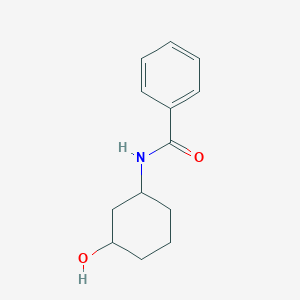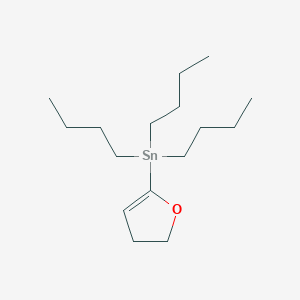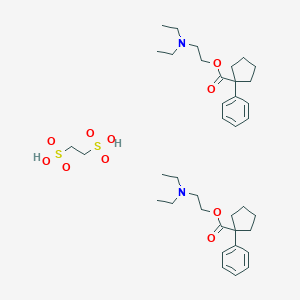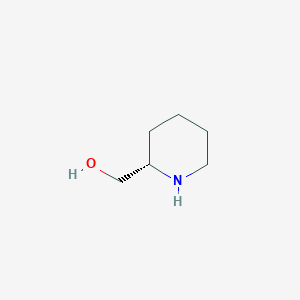![molecular formula C10H10N2O2 B175755 2-(1H-吡咯并[2,3-b]吡啶-1-基)乙酸甲酯 CAS No. 172647-94-8](/img/structure/B175755.png)
2-(1H-吡咯并[2,3-b]吡啶-1-基)乙酸甲酯
描述
Methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate is a chemical compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate consists of a pyrrolo[2,3-b]pyridine core with a methyl ester group attached to the 2-position of the pyridine ring.
科学研究应用
Methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets. It has shown promise in the development of drugs for cancer, inflammation, and neurological disorders.
Biological Research: Researchers use the compound to study its effects on cellular processes and signaling pathways. It is particularly valuable in investigating the mechanisms of action of pyrrolopyridine derivatives.
Chemical Biology: The compound serves as a tool for probing the structure-activity relationships of pyrrolopyridine-based molecules, aiding in the design of more potent and selective analogs.
Industrial Applications: Methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate is used in the synthesis of advanced materials and as a building block for the production of other complex organic molecules.
作用机制
Target of Action
Methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate, also known as methyl 2-pyrrolo[2,3-b]pyridin-1-ylacetate, primarily targets the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors . The FGFR family has four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions .
Mode of Action
This compound interacts with its targets, FGFRs, by inhibiting their activity . It exhibits potent inhibitory activity against FGFR1, 2, and 3 . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of downstream signaling .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the FGF–FGFR axis , which is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The inhibition of FGFRs by this compound results in the disruption of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Pharmacokinetics
It’s mentioned that a compound with low molecular weight would be an appealing lead compound, which is beneficial to the subsequent optimization . This suggests that the compound may have favorable ADME properties.
Result of Action
In vitro, this compound inhibits breast cancer 4T1 cell proliferation and induces its apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells . These results indicate that the compound has a significant antitumor effect.
生化分析
Biochemical Properties
Methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate has been found to exhibit potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3) . FGFRs play an essential role in various types of tumors, making them an attractive target for cancer therapy . The compound interacts with these receptors, inhibiting their activity and affecting downstream signaling pathways .
Cellular Effects
In vitro studies have shown that methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate can inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . Furthermore, it has been observed to significantly inhibit the migration and invasion of these cells .
Molecular Mechanism
The molecular mechanism of action of methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate involves the inhibition of FGFRs . Upon binding to fibroblast growth factors, these receptors undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . The compound inhibits this process, thereby disrupting the signaling pathway .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate typically involves the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through various methods, including cyclization reactions of appropriate precursors. For example, a common approach involves the reaction of 2-aminopyridine with an α,β-unsaturated carbonyl compound under acidic conditions to form the pyrrolo[2,3-b]pyridine core.
Esterification: The resulting pyrrolo[2,3-b]pyridine intermediate is then subjected to esterification with methanol in the presence of an acid catalyst, such as sulfuric acid, to yield methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate.
Industrial Production Methods
Industrial production of methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
Methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the pyrrolo[2,3-b]pyridine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
相似化合物的比较
Similar Compounds
Methyl 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate: A structural isomer with the ester group attached to the 3-position of the pyridine ring.
Ethyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate: An analog with an ethyl ester group instead of a methyl ester group.
Methyl 2-(1H-pyrrolo[3,2-b]pyridin-1-yl)acetate: A regioisomer with a different arrangement of the pyrrolo and pyridine rings.
Uniqueness
Methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate is unique due to its specific structural configuration, which imparts distinct biological activities and chemical reactivity. Its ability to interact with a wide range of biological targets makes it a valuable compound in medicinal chemistry and drug discovery.
属性
IUPAC Name |
methyl 2-pyrrolo[2,3-b]pyridin-1-ylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-14-9(13)7-12-6-4-8-3-2-5-11-10(8)12/h2-6H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOKGUZZEEWDHPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=CC2=C1N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50632693 | |
| Record name | Methyl (1H-pyrrolo[2,3-b]pyridin-1-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50632693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172647-94-8 | |
| Record name | Methyl (1H-pyrrolo[2,3-b]pyridin-1-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50632693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

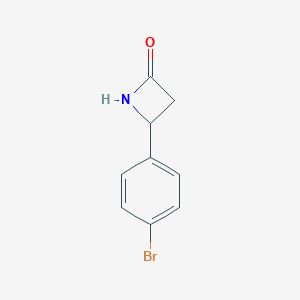
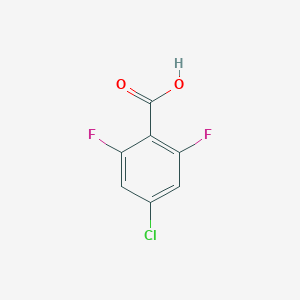
![3,10,13,20-tetrazapentacyclo[11.7.0.03,11.04,9.014,19]icosa-1(20),4,6,8,10,14,16,18-octaene-2,12-dione](/img/structure/B175689.png)
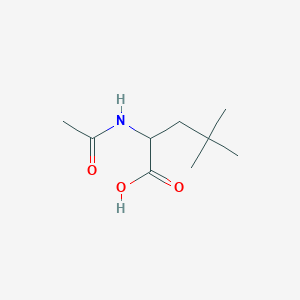
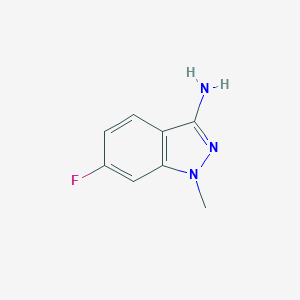

![2-O-benzyl 4a-O-methyl 7-chloro-3,5-dihydroindeno[1,2-e][1,3,4]oxadiazine-2,4a-dicarboxylate](/img/structure/B175696.png)
